molecular formula C13H13BrN2O3 B13902515 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine

5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine

Cat. No.: B13902515
M. Wt: 325.16 g/mol
InChI Key: RASXYROVBGNVJA-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine is an organic compound that belongs to the class of pyridines

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

5-bromo-3-methoxy-2-[(5-methoxypyridin-2-yl)methoxy]pyridine

InChI

InChI=1S/C13H13BrN2O3/c1-17-11-4-3-10(15-7-11)8-19-13-12(18-2)5-9(14)6-16-13/h3-7H,8H2,1-2H3

InChI Key

RASXYROVBGNVJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)COC2=C(C=C(C=N2)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine typically involves the reaction of 5-bromo-2-methoxypyridine with 5-methoxypyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Biological Activity

5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

The chemical structure of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine is characterized by the following properties:

PropertyValue
Molecular FormulaC13H13BrN2O3
Molecular Weight325.16 g/mol
CAS Number2738328-60-2
SMILESCOc1ccc(COc2ncc(Br)cc2OC)nc1

Research indicates that compounds with similar structures exhibit activity as gamma-secretase modulators (GSMs), which are significant in Alzheimer's disease treatment. The methoxypyridine moiety enhances solubility and bioavailability, allowing effective blood-brain barrier (BBB) penetration. Studies suggest that such compounds can reduce amyloid-beta (Aβ42) levels, a key factor in Alzheimer's pathology .

Neuroprotective Effects

In vivo studies have shown that derivatives of methoxypyridine effectively reduce Aβ42 levels in animal models. For instance, treatment with a methoxypyridine-derived compound demonstrated a significant reduction in Aβ42 levels in both plasma and brain tissues of transgenic mice models (Tg2576) . These findings support the hypothesis that 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine may possess neuroprotective properties.

Pharmacokinetics

Pharmacokinetic evaluations reveal that compounds with similar structures exhibit rapid absorption and significant first-pass metabolism. For example, after oral administration, certain analogs reached peak plasma concentrations within 15 minutes, indicating efficient absorption and distribution . The estimated bioavailability for these compounds was around 53.7%, suggesting potential for therapeutic use.

Case Studies

  • Case Study on Amyloid-beta Reduction : A study involving J20 mice treated with a methoxypyridine compound showed a marked decrease in Aβ42 levels compared to untreated controls, reinforcing the potential use of this compound in Alzheimer's disease management .
  • Solubility and Activity Correlation : Another investigation highlighted that introducing the methoxypyridyl B-ring significantly improved solubility and biological activity compared to parent compounds lacking this feature. This structural modification led to enhanced inhibition of Aβ42 production .

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